![molecular formula C27H24FN7O3 B10779486 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea](/img/structure/B10779486.png)
1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea
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Overview
Description
1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CCT196969) is a panRAF inhibitor designed to target all isoforms of RAF kinases (A, B, and C), thereby suppressing aberrant MAPK signaling in cancers such as BRAF-mutant melanoma. Its structure features a diarylurea core with a tert-butyl-substituted pyrazole ring and a fluorinated phenyl group linked to a dihydropyridopyrazine moiety. This design enhances binding affinity to RAF kinases while mitigating paradoxical MAPK activation observed with selective BRAF inhibitors.
Biological Activity
The compound 1-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl)-3-(2-fluoro-4-((3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-8-yl)oxy)phenyl)urea (CAS No. 1163719-56-9) is a novel pyrazole derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.
The molecular formula of the compound is C27H24FN7O3, with a molecular weight of 513.52 g/mol. The compound is characterized by the presence of a pyrazole ring and various functional groups that contribute to its biological activity.
Property | Value |
---|---|
CAS No. | 1163719-56-9 |
Molecular Formula | C27H24FN7O3 |
Molecular Weight | 513.52 g/mol |
Storage Conditions | Sealed in dry, store at -20°C |
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. In vitro assays have shown that compounds similar to the one can inhibit cell proliferation in various cancer cell lines. For instance, derivatives with similar structural motifs demonstrated IC50 values in the range of 0.02–0.04 µM against COX-2, a target often implicated in cancer progression and inflammation .
Case Study:
A study focusing on pyrazole derivatives reported that modifications to the pyrazole structure could enhance cytotoxicity against human cancer cell lines such as HeLa (cervical cancer) and CaCo-2 (colon adenocarcinoma). The compound's ability to induce apoptosis was linked to its interaction with specific signaling pathways involved in cell cycle regulation .
Anti-inflammatory Activity
The anti-inflammatory properties of pyrazoles are well-documented. Compounds containing the pyrazole scaffold have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. The compound under consideration may exhibit similar inhibitory effects, contributing to its therapeutic potential in treating inflammatory diseases.
Research Findings:
In a comparative study, several pyrazole derivatives were evaluated for their anti-inflammatory activity using an enzyme immunoassay kit. The results indicated that certain derivatives had a selectivity index superior to established anti-inflammatory drugs like celecoxib .
The mechanism by which this compound exerts its biological effects likely involves multiple pathways:
- Inhibition of Enzymatic Activity: The urea moiety may interact with active sites of enzymes such as COX, leading to reduced prostaglandin synthesis.
- Modulation of Signal Transduction Pathways: Pyrazole derivatives can influence pathways like NF-kB and MAPK, which are crucial for inflammation and cancer cell survival.
- Induction of Apoptosis: By activating pro-apoptotic signals and inhibiting anti-apoptotic factors, these compounds can lead to programmed cell death in tumor cells.
Scientific Research Applications
Structural Features
This compound is characterized by a pyrazole ring fused with a urea moiety and a pyrido[2,3-b]pyrazine derivative. The presence of a tert-butyl group enhances its lipophilicity, which can influence its biological activity. The molecular formula is C27H24FN7O3, with a molecular weight of 513.52 g/mol .
Biomedical Applications
The compound has been studied for various biomedical applications, particularly in the context of cancer therapy and anti-inflammatory properties. Below are some key findings:
Anticancer Activity
Research indicates that compounds with pyrazole cores exhibit significant anticancer properties. The specific structure of this compound allows it to interact with various biological targets involved in cancer cell proliferation and survival pathways .
Anti-inflammatory Properties
The urea moiety in the compound may contribute to its anti-inflammatory effects by inhibiting certain enzymes involved in inflammatory responses. Studies have shown that similar pyrazole derivatives can reduce inflammation in vitro and in vivo models .
Targeting Specific Pathways
The fluorinated phenyl group may enhance the selectivity of the compound towards specific cellular pathways, making it a candidate for targeted therapies in diseases where traditional treatments fail .
Case Studies
Several studies have documented the efficacy of similar compounds:
- Study on Pyrazolo[3,4-b]pyridines : A review highlighted over 150,000 synthesized molecules containing pyrazolo structures for therapeutic purposes, emphasizing their potential in drug development .
- High-throughput Screening for P2Y12 Antagonists : A study aimed at identifying novel reversible P2Y12 antagonists utilized similar pyrazole derivatives, demonstrating their utility in cardiovascular disease research .
Q & A
Q. Basic: What are the critical synthetic steps and challenges in constructing the pyrazole-urea hybrid structure?
Answer:
The synthesis involves sequential coupling of the pyrazole and urea moieties. A typical approach includes:
- Step 1: Preparation of the tert-butyl-substituted pyrazole core via Suzuki-Miyaura cross-coupling using Pd catalysts (e.g., Pd(PPh₃)₄) under inert conditions .
- Step 2: Functionalization of the fluorophenyl group with the dihydropyridopyrazine fragment via nucleophilic aromatic substitution (SNAr), requiring precise control of temperature and base selection (e.g., K₂CO₃ in DMF) .
- Step 3: Urea bond formation using carbodiimide coupling agents (e.g., EDCI/HOBt) to link the pyrazole and substituted phenyl groups .
Challenges: Steric hindrance from the tert-butyl group and regioselectivity in pyrazole functionalization necessitate optimized reaction times and stoichiometric ratios .
Q. Basic: Which spectroscopic techniques are essential for characterizing this compound?
Answer:
- ¹H/¹³C NMR: Confirms regiochemistry of the pyrazole ring and substitution patterns on the phenyl groups. For example, tert-butyl protons appear as a singlet at ~1.3 ppm .
- HRMS (High-Resolution Mass Spectrometry): Validates molecular weight (e.g., expected [M+H]⁺ for C₂₉H₂₈FN₇O₃: 562.216) and detects impurities .
- IR Spectroscopy: Identifies urea C=O stretches (~1640–1680 cm⁻¹) and pyridine/pyrazine ring vibrations .
Q. Advanced: How can reaction conditions be optimized for introducing the dihydropyridopyrazine moiety?
Answer:
- Design of Experiments (DoE): Systematically vary parameters (temperature, catalyst loading, solvent polarity) to maximize yield. For example, Pd-catalyzed coupling reactions benefit from degassed solvents (DMF/H₂O) and inert atmospheres .
- Side Product Mitigation: Use scavengers (e.g., polymer-bound triphenylphosphine) to remove excess boronic acids or halide byproducts .
- Real-Time Monitoring: Employ inline FTIR or HPLC to track reaction progress and terminate at optimal conversion .
Q. Advanced: How to resolve discrepancies between in vitro and in vivo pharmacological data?
Answer:
- Bioavailability Assessment: Measure solubility (e.g., shake-flask method) and permeability (Caco-2 assays) to identify bioavailability limitations .
- Metabolite Profiling: Use LC-MS/MS to detect active/inactive metabolites in plasma or liver microsomes .
- Orthogonal Assays: Validate target engagement via thermal shift assays (TSA) or surface plasmon resonance (SPR) to confirm binding affinity .
Q. Basic: What storage conditions ensure compound stability?
Answer:
- Temperature: Store at –20°C in airtight, light-resistant vials to prevent hydrolysis of the urea bond .
- Desiccants: Include silica gel packs to minimize moisture-induced degradation.
- Stability Monitoring: Perform periodic HPLC analysis (e.g., every 6 months) to detect decomposition .
Q. Advanced: How to integrate computational modeling with experimental SAR studies?
Answer:
- Docking Studies: Use Schrödinger Suite or AutoDock to predict binding modes to kinase targets (e.g., JAK2 or EGFR). Focus on interactions between the urea group and ATP-binding pockets .
- Molecular Dynamics (MD): Simulate ligand-protein stability over 100 ns trajectories to assess residence time and conformational flexibility .
- Free Energy Perturbation (FEP): Quantify ΔΔG values for fluorophenyl substitutions to prioritize derivatives for synthesis .
Q. Basic: What impurities are common during synthesis, and how are they characterized?
Answer:
- Byproducts: Unreacted pyrazole intermediates or regioisomeric urea derivatives.
- Detection: Reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with MS/MS fragmentation .
- Quantification: Calibrate against reference standards using UV absorption at 254 nm .
Q. Advanced: Strategies for addressing conflicting SAR results in fluorophenyl-modified derivatives
Answer:
- Systematic Substitution: Synthesize analogs with para-, meta-, and ortho-fluoro configurations to isolate electronic vs. steric effects .
- Biophysical Validation: Employ isothermal titration calorimetry (ITC) to measure binding thermodynamics and rule out assay artifacts .
- Crystallography: Resolve co-crystal structures to visualize fluorophenyl interactions with target residues .
Comparison with Similar Compounds
Structural Analogues and Pharmacokinetic Profiles
CCT196969 belongs to a class of diarylurea-based kinase inhibitors. Key structural analogs include LY3009120 and MLN2480 (panRAF inhibitors), as well as compounds with pyrazole-urea scaffolds targeting other kinases (e.g., factor Xa).
Table 1: Pharmacokinetic and Efflux Transporter Data
Compound | Target | P-gp Substrate | Bcrp Substrate | Brain-to-Plasma Ratio (Kp) | In Vitro Efficacy (IC₅₀) |
---|---|---|---|---|---|
CCT196969 | panRAF | No | No | 0.08 (wild-type mice) | 50 nM (melanoma cells) |
LY3009120 | panRAF | No | Yes | 0.05 (wild-type mice) | 10 nM (melanoma cells) |
MLN2480 | panRAF | No | Yes | 0.15 (wild-type mice) | 100 nM (melanoma cells) |
Razaxaban (11d) | Factor Xa | N/A | N/A | N/A | 0.2 nM (Factor Xa) |
Key Findings :
- However, its brain distribution improves in P-gp/Bcrp knockout mice, suggesting partial efflux transporter involvement .
- In Vitro Efficacy : LY3009120 exhibits superior potency (IC₅₀ = 10 nM) compared to CCT196969 (IC₅₀ = 50 nM), despite its lower brain penetration, highlighting the importance of intrinsic target affinity .
Structural and Functional Comparisons
Structural Insights :
- Tert-Butyl Groups : Present in CCT196969 and compound 29h (), this moiety enhances metabolic stability and hydrophobic interactions with kinase ATP-binding pockets.
- Fluorine Substituents : The 2-fluoro group in CCT196969 improves membrane permeability and target binding, a feature shared with razaxaban () .
- Dihydropyridopyrazine : Unique to CCT196969, this group likely contributes to RAF isoform selectivity by forming hydrogen bonds with catalytic lysine residues .
Properties
IUPAC Name |
1-(5-tert-butyl-2-phenylpyrazol-3-yl)-3-[2-fluoro-4-[(3-oxo-4H-pyrido[2,3-b]pyrazin-8-yl)oxy]phenyl]urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN7O3/c1-27(2,3)21-14-22(35(34-21)16-7-5-4-6-8-16)32-26(37)31-19-10-9-17(13-18(19)28)38-20-11-12-29-25-24(20)30-15-23(36)33-25/h4-15H,1-3H3,(H,29,33,36)(H2,31,32,37) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYYKGSDLXXKQCR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)NC(=O)NC2=C(C=C(C=C2)OC3=C4C(=NC=C3)NC(=O)C=N4)F)C5=CC=CC=C5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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